4-Phenylpyridazine-3,6-diol
Description
Historical Context and Evolution of Pyridazine (B1198779) Chemistry Relevant to 4-Phenylpyridazine-3,6-diol
The journey into the world of pyridazines began in the late 19th century. In 1886, Emil Fischer synthesized the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org This pioneering work laid the groundwork for the exploration of this class of heterocyclic compounds. The parent pyridazine heterocycle was later prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org
A more efficient route to pyridazine and its derivatives starts from maleic hydrazide. wikipedia.org The synthesis of pyridazines often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.orgchemtube3d.com Over the years, numerous synthetic methods have been developed, including transition metal-catalyzed reactions and multi-component reactions, to create a vast library of pyridazine derivatives with diverse functionalities. liberty.eduorganic-chemistry.org
The synthesis of this compound itself typically involves the cyclization of suitable precursors. One common method is the reaction of the methyl esters of 2-oxo-3-phenyl-3-pentenoic acids with hydrazine (B178648) hydrate (B1144303), which proceeds through an intermediate hydrazide that subsequently cyclizes. scispace.com
A key characteristic of hydroxy-substituted pyridazines is their existence in a tautomeric equilibrium with their keto forms (pyridazinones). researchgate.netmdpi.com For 3- and 4-hydroxypyridazines, the oxo (keto) form is generally the more stable tautomer. researchgate.net This phenomenon of keto-enol tautomerism is a crucial aspect of the chemistry of this compound, influencing its reactivity and properties. researchgate.netgoogle.com
Scope and Significance of this compound within Current Chemical Research Paradigms
In contemporary chemical research, this compound and its derivatives are recognized for their potential in medicinal chemistry and materials science. bldpharm.combeilstein-journals.org The pyridazine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. mdpi.com
Medicinal Chemistry: Pyridazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. mdpi.comresearchgate.net Specifically, derivatives of this compound are investigated for their potential as anticancer agents. The structure-activity relationship (SAR) studies reveal that modifications at different positions of the pyridazine and phenyl rings can significantly influence their biological efficacy. For instance, certain substitutions can enhance the antitumor activities of these compounds.
Materials Science: The applications of pyridazine derivatives extend to materials science, where they are used in the development of new materials with specific electronic and optical properties. chemshuttle.comscirp.org The unique electronic characteristics of the pyridazine ring make it a valuable component in the design of functional organic materials.
Synthetic Chemistry: this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups, the hydroxyl groups and the phenyl ring, can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. This allows chemists to create a diverse range of novel compounds with tailored properties for various applications, including in the agrochemical industry.
The table below summarizes some of the key properties and research applications of this compound.
| Property/Application | Description |
| IUPAC Name | 4-phenyl-1,2-dihydropyridazine-3,6-dione |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Tautomerism | Exists in equilibrium between the diol and the more stable dione (B5365651) form. researchgate.net |
| Medicinal Chemistry | Investigated for potential anticancer and antimicrobial activities. |
| Materials Science | Used in the development of organic materials with specific electronic properties. chemshuttle.comscirp.org |
| Synthetic Chemistry | A building block for synthesizing more complex heterocyclic compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWZSEPVMPMNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Phenylpyridazine 3,6 Diol
Established Synthetic Routes to the 4-Phenylpyridazine-3,6-diol Core
The foundational methods for constructing the this compound scaffold primarily involve cyclization reactions of suitable precursors. These established routes can be broadly categorized into conventional thermal methods and more contemporary microwave-assisted protocols.
Conventional Thermal Synthesis Approaches
The most common and well-established method for synthesizing this compound involves the cyclization of a dicarbonyl compound with a hydrazine (B178648) derivative. Specifically, the reaction of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine hydrate (B1144303) under reflux conditions is a typical approach. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid. The thermal energy supplied during reflux provides the activation energy required for the condensation and subsequent cyclization to form the pyridazine (B1198779) ring.
Another conventional thermal synthesis involves reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate in methanol (B129727) at room temperature. liberty.edu This method leads to the formation of 5,6-fused ring pyridazines. liberty.edu
Microwave-Assisted Synthesis Protocols
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comrsc.org The synthesis of this compound and related pyridazine derivatives has benefited significantly from this technology. dntb.gov.ua Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.comresearchgate.net This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. mdpi.com For instance, the cyclization reaction to form the pyridazine ring can be completed in a much shorter timeframe and with higher efficiency under microwave irradiation compared to traditional refluxing. mdpi.comresearchgate.net The use of microwave synthesis is considered a green chemistry approach due to its energy efficiency. mdpi.com
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | Hours | Moderate | liberty.edu |
| Microwave-Assisted | Minutes | High | mdpi.comresearchgate.net |
Catalytic Methodologies for Related Pyridazine Systems
While direct catalytic methodologies for this compound are not extensively documented, various catalytic systems have been successfully employed for the synthesis of related pyridazine and other nitrogen-containing heterocyclic systems. These methods often utilize transition metal catalysts to facilitate cross-coupling and cyclization reactions. researchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce aryl or other substituents onto a pre-existing pyridazine or related heterocyclic core. researchgate.netnih.gov For example, 2,6-diphenylpyrazine (B1267240) derivatives have been synthesized from 2,6-dichloropyrazine (B21018) and 4-methoxyphenylboronic acid using a palladium(0) catalyst. nih.gov Similarly, copper-catalyzed cyclization reactions have been employed to synthesize 1,6-dihydropyridazines from β,γ-unsaturated hydrazones. organic-chemistry.org Ruthenium catalysis has also been explored in pyridazine synthesis, utilizing alkyne diols as reactants. liberty.edu These catalytic approaches offer high efficiency and functional group tolerance, making them valuable tools in the synthesis of a wide array of pyridazine derivatives. researchgate.netorganic-chemistry.orgsioc-journal.cn
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of this compound fundamentally relies on the careful selection and transformation of appropriate precursor molecules. A common strategy involves the condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine. arkat-usa.org The dicarbonyl precursor can be synthesized through various standard organic reactions.
Arylhydrazones are also key precursors in some synthetic routes. arkat-usa.org These can be reacted with α,β-unsaturated nitriles to yield 1,4-dihydropyridazines, which can then be further transformed into the desired pyridazine derivatives. arkat-usa.org The reaction of 1,3-dicarbonyl compounds with arylhydrazines is another viable pathway, leading to the formation of pyrazoles, which are structurally related to pyridazines. organic-chemistry.org
Intermediate transformations often involve cyclization and subsequent aromatization steps. For instance, the initial condensation product of a dicarbonyl compound and hydrazine is a dihydropyridazine, which is then oxidized to the aromatic pyridazine. This oxidation can sometimes occur in situ or as a separate step.
Emerging Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like this compound. imist.marasayanjournal.co.injocpr.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. imist.majocpr.com
One significant green approach is the use of alternative reaction media. Water, for example, is an environmentally benign solvent that has been successfully used in the synthesis of related heterocyclic systems. rsc.org Solvent-free reactions, or "grindstone chemistry," represent another sustainable strategy, where reactants are mixed in the absence of a solvent, often with catalytic amounts of a solid support. rasayanjournal.co.in
The use of catalysts is a cornerstone of green chemistry, as it can lead to more efficient reactions with higher atom economy. mdpi.com Chitosan, a biodegradable polymer derived from chitin, has been used as a green catalyst for the synthesis of pyridazines and fused pyridazines. arkat-usa.org
Microwave-assisted synthesis, as mentioned earlier, is also considered a green technique due to its reduced energy consumption and shorter reaction times. mdpi.com The combination of microwave irradiation with solvent-free conditions or the use of green solvents further enhances the sustainability of the synthesis. rsc.orgrasayanjournal.co.in
Control of Regioselectivity and Stereochemistry in this compound Synthesis
The synthesis of substituted pyridazines often raises the issue of regioselectivity, which refers to the control of the position of substituents on the pyridazine ring. In the synthesis of this compound from unsymmetrical precursors, the formation of more than one regioisomer is possible. The control of regioselectivity is crucial for obtaining the desired product in high purity.
The choice of solvent can significantly influence regioselectivity. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to dramatically improve regioselectivity compared to polar protic solvents. organic-chemistry.org The reaction conditions, including temperature and the presence of catalysts, can also play a vital role in directing the reaction towards a specific regioisomer. nih.govnih.gov
While this compound itself is an achiral molecule, the synthesis of chiral pyridazine derivatives requires control over stereochemistry. ox.ac.uk This is particularly relevant when introducing stereocenters into the molecule, for example, through asymmetric synthesis or the use of chiral starting materials. The principles of stereoselective synthesis, which involve controlling the spatial arrangement of atoms, are essential in these cases. ox.ac.uknih.gov
Elucidation of Reaction Mechanisms Pertaining to 4 Phenylpyridazine 3,6 Diol
Mechanistic Pathways of Nucleophilic Substitution Reactions Involving the Pyridazine (B1198779) Core
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyridazine. wikipedia.orgmasterorganicchemistry.com The reaction is challenging on the 4-Phenylpyridazine-3,6-diol molecule directly due to the poor leaving group ability of the hydroxyl groups. However, its derivatives, such as the corresponding di-chloro or di-triflate analogues, are excellent substrates for SNAr reactions.
The mechanism is a two-step addition-elimination process. quimicaorganica.orglibretexts.org The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon of the pyridazine ring. libretexts.orgstackexchange.com For a 3,6-disubstituted pyridazine, these positions are highly susceptible to attack. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is a key factor in the feasibility of the reaction. stackexchange.com The negative charge in the Meisenheimer complex is delocalized, with resonance structures placing the charge on the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com
In the second step, the aromaticity is restored by the expulsion of the leaving group (e.g., a halide or triflate ion). stackexchange.com The general pathway is outlined below:
General SNAr Mechanism on a Dihalogenated Pyridazine Core:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C3 or C6 position of the dihalopyridazine derivative, forming a tetrahedral intermediate.
Formation of Meisenheimer Complex: The resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance delocalization of the negative charge onto the ring nitrogen atoms.
Elimination of Leaving Group: The leaving group (X⁻) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.
The efficiency and regioselectivity of these reactions are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. Chloropyridazines have proven to be efficient substrates for palladium-catalyzed coupling reactions, which often proceed via mechanisms related to nucleophilic substitution. thieme-connect.com
Radical Reaction Mechanisms and their Application to this compound Functionalization
Radical reactions provide a powerful avenue for the direct C-H functionalization of electron-deficient heterocycles, a transformation that is often difficult to achieve through conventional ionic pathways. wikipedia.org The Minisci reaction is the archetypal example of such a transformation and is highly applicable to the pyridazine core. wikipedia.orgacs.org
The Minisci reaction mechanism involves the addition of a nucleophilic carbon-centered radical to a protonated (and therefore more electron-deficient) heteroaromatic ring. wikipedia.org The key steps are:
Radical Generation: A nucleophilic radical (R•) is generated from a suitable precursor, such as a carboxylic acid (via oxidative decarboxylation), alcohol, or alkyl trifluoroborate. wikipedia.orgrsc.org This is often initiated by an oxidizing agent like ammonium (B1175870) persulfate with a silver(I) salt catalyst. wikipedia.org
Radical Addition: The pyridazine substrate is protonated under acidic conditions to enhance its electrophilicity. The nucleophilic radical then attacks a C-H bond of the protonated ring, typically at the C4 or C5 positions, which are electronically favored for radical attack. researchgate.net This forms a radical cation intermediate.
Rearomatization: The intermediate radical cation is oxidized, losing a proton and an electron to regenerate the aromatic system, yielding the functionalized pyridazine product. rsc.org
This methodology allows for the introduction of various alkyl and acyl groups onto the pyridazine scaffold. acs.org For this compound, Minisci-type reactions could selectively introduce substituents at the C5 position, offering a complementary strategy to nucleophilic substitutions at C3 and C6. The regioselectivity can often be tuned by modifying reaction conditions like solvent and pH. nih.gov
| Reaction Type | Reagents & Conditions | Position of Functionalization | Product Type | Ref. |
| Minisci Alkylation | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C4/C5 | tert-Butylpyridazine | wikipedia.org |
| Minisci Acylation | Aldehyde, t-BuOOH, FeSO₄ | C4/C5 | Acylpyridazine | researchgate.net |
| Borono-Minisci Arylation | Arylboronic acid, (NH₄)₂S₂O₈, AgNO₃ | C4/C5 | Arylpyridazine | nih.gov |
Electrophilic Aromatic Substitution Patterns on the Phenyl and Pyridazine Moieties
Electrophilic aromatic substitution (EAS) is fundamentally challenging on the pyridazine ring itself. The presence of two electronegative nitrogen atoms renders the ring electron-deficient and thus highly deactivated towards attack by electrophiles. beilstein-journals.org Furthermore, the nitrogen lone pairs tend to coordinate with Lewis acid catalysts, leading to further deactivation of the ring. beilstein-journals.org
Consequently, electrophilic substitution reactions on this compound are expected to occur exclusively on the pendant phenyl ring. The pyridazinedione moiety acts as a deactivating, meta-directing group on the phenyl ring due to its electron-withdrawing nature. Therefore, electrophiles (E⁺) will preferentially add to the meta-positions of the phenyl ring.
In contrast, direct electrophilic substitution on the pyridazine core is rare and generally requires harsh reaction conditions or prior activation of the ring, for instance, through N-oxidation. researchgate.net N-oxidation can make the ring more susceptible to certain electrophilic attacks, such as nitration, by altering the electronic distribution within the heterocycle. researchgate.net
Cycloaddition Reactions and Heterocycle Annulation Strategies
Cycloaddition reactions are a powerful tool for constructing complex polycyclic systems from simpler precursors. The electron-deficient nature of the pyridazine ring makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgorganic-chemistry.org In this type of [4+2] cycloaddition, the electron-deficient pyridazine reacts with an electron-rich dienophile (such as an enamine or an ynamine). organic-chemistry.org The reaction typically proceeds with high regioselectivity and can be used to build a new six-membered ring onto the pyridazine core. organic-chemistry.orgorganic-chemistry.org
The general mechanism for an IEDDA reaction involving a pyridazine is:
[4+2] Cycloaddition: The pyridazine (diene) and an electron-rich alkene/alkyne (dienophile) undergo a concerted or stepwise cycloaddition to form a bicyclic adduct.
Retro-Diels-Alder: The bicyclic intermediate often undergoes a subsequent retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule like dinitrogen (N₂), to yield a new aromatic or heteroaromatic ring.
Annulation strategies can also involve the construction of new rings onto the pyridazine scaffold using its existing functionality. rsc.orgnih.gov For this compound, the diol or corresponding diamine derivatives can serve as nucleophilic handles to react with bifunctional electrophiles, leading to the formation of fused five- or six-membered heterocyclic rings. This represents an attractive methodology for synthesizing novel fused pyridazine derivatives. nih.gov
| Reaction Type | Reactants | Key Feature | Product | Ref. |
| Inverse-Electron-Demand Diels-Alder | 1,2,3-Triazine (diene) + 1-Propynylamine (dienophile) | Metal-free, high regioselectivity | Substituted Pyridazine | organic-chemistry.org |
| Intramolecular Diels-Alder | 3-(Alkynyl-X)-4-pyridazinecarbonitrile | Thermally induced, forms fused rings | Fused Benzonitriles | mdpi.com |
| [4+2] Annulation | Ketene N,S-acetal + N-tosylhydrazone | TBAI/K₂S₂O₈ promoted | Trisubstituted Pyridazine | organic-chemistry.org |
Role of Catalysis in Directing this compound Transformations
Catalysis plays an indispensable role in the modern synthesis and functionalization of pyridazine derivatives, enabling transformations that would otherwise be inefficient or impossible. thieme-connect.comacs.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is the cornerstone of pyridazine functionalization, facilitating a wide range of C-C and C-heteroatom bond formations. thieme-connect.comresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings are routinely employed. thieme-connect.comnih.govresearchgate.net For these reactions to be applied to this compound, the hydroxyl groups must first be converted into more reactive functionalities, such as halides (Cl, Br, I) or triflates (OTf), which can readily participate in the catalytic cycle. researchgate.netthieme-connect.com
The general catalytic cycle for a Suzuki coupling, for example, involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the pyridazine substrate to form a Pd(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide or triflate.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. thieme-connect.com
Transition Metal-Catalyzed C-H Functionalization: More recently, transition-metal-catalyzed direct C-H functionalization has emerged as a step-economic alternative to traditional cross-coupling. beilstein-journals.orgnih.gov Catalysts based on palladium, rhodium, or copper can activate specific C-H bonds on the pyridazine or phenyl ring, allowing for direct coupling with various partners. beilstein-journals.orgacs.org These reactions often rely on a directing group to achieve high regioselectivity. The nitrogen atoms of the pyridazine ring can themselves act as directing groups, guiding the catalyst to functionalize adjacent C-H bonds. slideshare.net This approach offers a powerful method for the late-stage functionalization of complex pyridazine-containing molecules. acs.org
Advanced Structural Characterization of 4 Phenylpyridazine 3,6 Diol and Its Derivatives
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
For derivatives of the pyridazine (B1198779) family, X-ray diffraction studies have revealed detailed structural information. For instance, the analysis of a 1,4-dihydro-1,2,4,5-tetrazine derivative, which also contains a six-membered nitrogen-containing ring, showed the central ring adopting a distinct boat conformation. researchgate.net In another study on a terpyridine derivative, which features linked pyridine (B92270) rings, the molecule was found to be nearly coplanar. redalyc.org The dihedral angles between the central pyridinyl ring and adjacent phenolic or pyridinyl rings were determined to be as small as 5.03°, 6.05°, and 12.2°. redalyc.org
While a specific crystal structure for 4-Phenylpyridazine-3,6-diol was not found in the available search results, crystallographic data for a related intermediate, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, has been reported. mdpi.com This compound crystallizes in the triclinic crystal system, providing a valuable reference for the type of detailed geometric data that can be obtained.
Table 1: Example Crystallographic Data for a Phenyl-Pyridine Derivative (4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1325(4) |
| b (Å) | 8.2667(5) |
| c (Å) | 16.052(2) |
| α (°) | 86.829(2) |
| β (°) | 82.507(2) |
| γ (°) | 84.603(2) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
For a synthesized diol compound identified as this compound, ¹H and ¹³C NMR spectra were recorded in deuterated DMSO-d₆. researchgate.net In the ¹H NMR spectrum, the hydroxyl (-OH) protons appear at 2.86 ppm, while the aromatic protons are observed in the range of 7.31–8.23 ppm. researchgate.net The ¹³C NMR spectrum further confirms the structure, with peaks for the imide and ketone-like carbons at 163.5 and 164.0 ppm, respectively. researchgate.net Aromatic carbons resonate between 115.5 and 153.8 ppm. researchgate.net
Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆ researchgate.net
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 2.86 | Hydroxyl (-OH) protons |
| 7.31–8.23 | Aromatic protons |
Table 3: ¹³C NMR Spectral Data for this compound in DMSO-d₆ researchgate.net
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 115.5–153.8 | Aromatic carbons |
| 163.5, 164.0 | Imide/Ketone carbons in pyridazine ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The FT-IR spectrum of the diol compound shows characteristic absorption bands confirming its key functional groups. researchgate.net A strong and broad peak for the hydroxyl (-OH) group is observed at 3305 cm⁻¹. researchgate.net The imide-related vibrations are found at 1715 cm⁻¹, 1386 cm⁻¹, and 717 cm⁻¹. researchgate.net These bands are indicative of the C=O stretching and N-H bending modes within the pyridazine ring structure.
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. nih.gov For aromatic compounds like this compound, strong Raman signals are expected for the phenyl and pyridazine ring stretching modes, typically found in the fingerprint region between 1000 and 1600 cm⁻¹. researchgate.netiaea.org
Table 4: Key FT-IR Absorption Bands for this compound researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3305 | O-H stretch |
| 1715 | C=O stretch (Imide I) |
| 1386 | Imide-related vibration |
| 717 | Imide-related vibration |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. wikipedia.org
For this compound (C₁₀H₈N₂O₂), the molecular weight is approximately 188.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation of such heterocyclic and aromatic systems is often complex. libretexts.org
Expected fragmentation pathways for this compound could include:
Loss of N₂: A common fragmentation for nitrogen-containing heterocyclic compounds, which would lead to a fragment ion at m/z 160.
Loss of CO: Cleavage of the carbonyl groups from the pyridazine ring could result in fragment ions.
Phenyl Cation: The stable phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in compounds containing a phenyl group.
Pyridazine Ring Opening: Complex rearrangements and fragmentation of the core pyridazine ring structure. chemguide.co.uk
The precise fragmentation pattern would provide a roadmap to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) could further be used to determine the exact elemental composition of the parent ion and its fragments, confirming the molecular formula. nih.gov
Table 5: Predicted Key Fragments for this compound in Mass Spectrometry
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 188 | [C₁₀H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 160 | [C₁₀H₈O₂]⁺ | Loss of N₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Theoretical and Computational Chemistry of 4 Phenylpyridazine 3,6 Diol
Density Functional Theory (DFT) Studies on Electronic Structure and Optimized Molecular Geometry
DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to describe the distribution of electrons within it (its electronic structure). Such studies would typically report bond lengths, bond angles, and dihedral angles. For 4-Phenylpyridazine-3,6-diol, specific optimized geometric parameters derived from DFT calculations have not been reported in the scientific literature.
Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how a molecule will interact with other chemical species. scirp.org There are currently no published studies that report the calculated HOMO-LUMO energies or derived reactivity descriptors specifically for this compound.
Investigation of Tautomeric Equilibria and Aromaticity in the Pyridazine (B1198779) System
Pyridazine-3,6-diols can exist in different tautomeric forms, including the diol, keto-enol, and diketo forms. Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov Methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) are often used to quantify the aromaticity of the pyridazine ring in its various forms. To date, no computational investigations into the tautomeric equilibria and aromaticity of this compound have been found in the literature.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. This includes the prediction of 1H and 13C NMR chemical shifts, the vibrational frequencies observed in an IR spectrum, and the electronic transitions that give rise to a UV-Vis spectrum. scielo.org.zaresearchgate.netnih.gov While computational methods for predicting these properties are well-established, their specific application to this compound has not been documented in available research.
Reaction Pathway Energetics and Transition State Analysis using Computational Methods
Computational chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves identifying transition states—the highest energy points along the reaction pathway—and calculating their energies to determine the activation energy of the reaction. Such analyses provide valuable insights into reaction mechanisms and kinetics. There are no published computational studies on the reaction pathway energetics or transition state analysis involving this compound.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions
NBO analysis is a computational technique used to study the delocalization of electron density within a molecule, which is crucial for understanding concepts like resonance and hyperconjugation. researchgate.net It provides a detailed picture of donor-acceptor interactions between orbitals, which are fundamental to chemical bonding and reactivity. A specific NBO analysis for this compound is not available in the scientific literature.
Derivatization Strategies and Functional Group Transformations of 4 Phenylpyridazine 3,6 Diol
Chemical Modification of Hydroxyl Groups for Altered Reactivity or Analytical Properties
The hydroxyl groups of 4-phenylpyridazine-3,6-diol, which exists in tautomeric equilibrium with 4-phenyl-3,6-pyridazinedione, are primary targets for derivatization. These modifications can alter the molecule's reactivity, solubility, and properties for analytical characterization.
One of the most common transformations is the conversion of the hydroxyl groups to leaving groups, such as chlorides, to facilitate subsequent nucleophilic substitution reactions. This is typically achieved by treating the diol with a strong chlorinating agent like phosphorus oxychloride (POCl₃) nih.gov. The resulting 3,6-dichloro-4-phenylpyridazine (B177254) is a versatile intermediate for further functionalization.
The hydroxyl groups can also undergo O-alkylation to form ether derivatives. This reaction typically involves deprotonation of the hydroxyl groups with a suitable base, followed by reaction with an alkyl halide. Similarly, O-acylation can be performed to introduce ester functionalities, which can serve as protecting groups or modulate the compound's properties. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. For instance, 2-acylpyridazin-3-ones are known to be effective and chemoselective N-acylating agents for amines, highlighting the reactivity of the pyridazinone core to acylation-type reactions organic-chemistry.org.
These modifications not only change the chemical reactivity of the pyridazine (B1198779) core but are also instrumental in preparing derivatives for analytical purposes, as discussed in section 6.4.
| Reaction Type | Reagents and Conditions | Product Type | Purpose |
|---|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃), heat | 3,6-Dichloro-4-phenylpyridazine | Activation for nucleophilic substitution |
| O-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl halide (e.g., CH₃I, C₂H₅Br) | 3,6-Dialkoxy-4-phenylpyridazine | Alter solubility and electronic properties |
| O-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride), Base (e.g., Pyridine (B92270), Triethylamine) | 3,6-Diacyloxy-4-phenylpyridazine | Protection of hydroxyl groups, modulation of properties |
Functionalization of the Phenyl Ring for Diversification of the Pyridazine Scaffold
Diversification of the this compound scaffold can be effectively achieved by introducing various functional groups onto the pendant phenyl ring. This allows for the fine-tuning of the molecule's steric and electronic properties.
One common strategy for functionalizing the phenyl ring is through electrophilic aromatic substitution reactions, such as nitration and halogenation. For instance, nitration of a similar 6-phenyl-3(2H)-pyridazinone system has been demonstrated, which introduces a nitro group onto the phenyl ring. This nitro group can then be a precursor for other functionalities, for example, by reduction to an amino group sci-hub.se. The position of substitution on the phenyl ring is directed by the electronic nature of the pyridazine core.
Another powerful method for phenyl ring functionalization involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach typically requires the initial synthesis of a halogenated precursor, for example, 4-(4-bromophenyl)pyridazine-3,6-diol. This precursor can then be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups onto the phenyl ring, significantly expanding the chemical diversity of the scaffold nih.gov.
| Strategy | Typical Reagents and Conditions | Intermediate | Final Product Moiety |
|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | 4-(Nitrophenyl)pyridazine-3,6-diol | Introduction of a nitro group |
| Electrophilic Halogenation | Br₂/FeBr₃ or NBS | 4-(Halophenyl)pyridazine-3,6-diol | Introduction of a halogen atom |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-(Halophenyl)pyridazine-3,6-diol derivative | Introduction of a new aryl/heteroaryl group |
Strategies for Introducing Additional Heterocyclic Moieties onto the this compound Framework
The incorporation of additional heterocyclic rings onto the this compound framework is a key strategy for generating novel chemical entities with potentially unique properties. This can be achieved by either constructing a fused heterocyclic system or by linking a separate heterocyclic moiety to the pyridazine or phenyl ring.
A common approach to creating fused systems involves the conversion of the diol to a more reactive intermediate, such as 3,6-dichloro-4-phenylpyridazine. This dichloro derivative can then react with binucleophilic reagents to form fused rings. For example, reaction with hydrazine (B178648) can lead to the formation of a pyridazino[4,5-c]pyridazine system.
The introduction of non-fused heterocyclic moieties is often accomplished through modern synthetic methodologies like "click chemistry". For instance, a 1,2,3-triazole ring can be introduced by converting one of the functional groups on the this compound scaffold to an azide (B81097) or an alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a complementary heterocyclic partner mdpi.comnih.govresearchgate.netresearchgate.net.
Similarly, tetrazole moieties can be introduced. The synthesis of tetrazolyl-pyridazines has been reported, often involving the cyclization of a cyano-functionalized pyridazine with an azide source, or through hetero-Diels-Alder reactions researchgate.netnih.gov. These strategies allow for the modular and efficient assembly of complex molecules with diverse heterocyclic components mdpi.comnih.govresearchgate.netresearchgate.net.
| Heterocycle to be Introduced | Strategy | Key Intermediate from this compound | Typical Reaction |
|---|---|---|---|
| Fused Pyridazine | Cyclocondensation | 3,6-Dichloro-4-phenylpyridazine | Reaction with hydrazine |
| 1,2,3-Triazole | Click Chemistry (CuAAC) | Azido- or alkynyl-functionalized this compound derivative | Copper-catalyzed cycloaddition |
| Tetrazole | Cyclization | Cyano-functionalized this compound derivative | Reaction with sodium azide |
Derivatization for Enhanced Analytical Detection and Chromatographic Separation Techniques
Chemical derivatization plays a crucial role in the analysis of this compound and its metabolites by enhancing their detectability and improving their chromatographic behavior. The choice of derivatization strategy depends on the analytical technique being employed, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
For GC-MS analysis, which requires analytes to be volatile and thermally stable, the hydroxyl groups of this compound must be derivatized. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) semanticscholar.orggcms.cznih.govbrjac.com.br. Silylation reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and resolution during GC separation semanticscholar.orggcms.cznih.govbrjac.com.br.
In the context of HPLC, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors, respectively hta-it.com. This is particularly useful if the parent compound has a low extinction coefficient or lacks native fluorescence. For example, a derivatizing reagent containing a highly conjugated system can be reacted with the hydroxyl groups of this compound to produce a derivative with strong UV absorbance at a specific wavelength scholarsresearchlibrary.com. Alternatively, a fluorescent tag can be introduced to enable highly sensitive detection by fluorescence rsc.org. Such derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation hta-it.com.
| Analytical Technique | Derivatization Strategy | Common Reagents | Purpose |
|---|---|---|---|
| Gas Chromatography (GC-MS) | Silylation | BSTFA, MSTFA | Increase volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Introduction of a Chromophore | Reagents with extended π-systems | Enhance UV-Vis detection |
| High-Performance Liquid Chromatography (HPLC) | Fluorescent Labeling | Fluorescent tags (e.g., dansyl chloride) | Enhance sensitivity of fluorescence detection |
Reactivity Patterns and Synthetic Utility of 4 Phenylpyridazine 3,6 Diol As a Building Block
Utilization in the Construction of Fused Heterocyclic Systems
The inherent structure of 4-Phenylpyridazine-3,6-diol, featuring vicinal nitrogen atoms and hydroxyl groups, makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The diol functionality can be readily converted into other reactive groups, such as halogens, which then serve as handles for subsequent cyclization reactions.
One common strategy involves the chlorination of the diol to yield 3,6-dichloro-4-phenylpyridazine (B177254). This activated intermediate is susceptible to nucleophilic substitution by bifunctional nucleophiles, leading to the formation of new rings fused to the pyridazine (B1198779) core. For instance, reaction with hydrazines can lead to the formation of pyridazino[4,5-c]pyridazines, while reactions with aminothiols could potentially yield thiazolo[4,5-d]pyridazines.
Furthermore, the phenyl group at the 4-position can influence the regioselectivity of these cyclization reactions and can be further functionalized to introduce additional complexity into the final fused system. The diversity of available bifunctional nucleophiles allows for the construction of a wide array of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Participation in Condensation and Annulation Reactions
The pyridazine-3,6-diol moiety can be considered as a cyclic hydrazide, and its tautomeric equilibrium with the pyridazine-3,6-dione form allows it to participate in various condensation and annulation reactions. These reactions are fundamental in the construction of larger, polycyclic aromatic systems.
Condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or substituted benzils, can lead to the formation of pyrazino[2,3-d]pyridazine (B14761559) derivatives. Similarly, condensation with 1,3-dicarbonyl compounds, like acetylacetone (B45752) or ethyl acetoacetate, can be employed to construct pyridazino[4,5-d]pyrimidine systems. The reaction conditions for these condensations can often be tuned to favor specific isomers.
Annulation reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be applied to derivatives of this compound. For this to be feasible, the pyridazine ring would first need to be functionalized with a suitable Michael acceptor or a nucleophilic center. The successful application of such strategies would open avenues to complex polycyclic structures incorporating the pyridazine core.
Exploration of Diol Functionality in Complexation and Chelation Chemistry
The two hydroxyl groups of this compound, along with the adjacent nitrogen atoms of the pyridazine ring, create a potential coordination site for metal ions. This arrangement of donor atoms makes the molecule an interesting ligand for the formation of metal complexes.
The diol can act as a bidentate or a bridging ligand, coordinating to one or more metal centers. The mode of coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction stoichiometry. The nitrogen atoms of the pyridazine ring can also participate in coordination, leading to the formation of stable chelate rings with the metal ion.
Research into the complexation and chelation chemistry of pyridazine-3,6-diol derivatives has shown their ability to form complexes with a variety of transition metals. These metal complexes can exhibit interesting electronic and magnetic properties, making them potential candidates for applications in catalysis, materials science, and as models for biological systems. The phenyl substituent at the 4-position can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.
Precursor Applications in the Synthesis of Advanced Organic Materials
The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced organic materials. The electron-deficient pyridazine ring, coupled with the potential for extended conjugation through the phenyl group and further functionalization, suggests its utility in the development of materials with interesting optoelectronic properties.
Derivatives of this compound can be incorporated as building blocks into polymers. The diol functionality allows for its use in polycondensation reactions with suitable comonomers, such as diacyl chlorides or diisocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers would feature the pyridazine unit in the main chain, which could impart specific thermal, electronic, or photophysical properties.
Furthermore, the potential for this compound to form ordered structures through hydrogen bonding and π-π stacking interactions makes it a candidate for the development of supramolecular assemblies and liquid crystalline materials. The ability to tune the molecular structure by modifying the phenyl group or the pyridazine core provides a pathway to tailor the properties of these advanced materials for specific applications, such as in organic electronics or sensor technology.
Future Research Directions and Uncharted Territories in 4 Phenylpyridazine 3,6 Diol Chemistry
Development of Novel Asymmetric Synthetic Approaches to 4-Phenylpyridazine-3,6-diol Derivatives
The synthesis of chiral derivatives of this compound is a burgeoning area of research, driven by the potential for stereospecific interactions with biological targets. Future efforts are anticipated to focus on the development of novel asymmetric synthetic methodologies that provide precise control over stereochemistry.
One promising avenue is the use of chiral catalysts in the dearomatization of pyridazine (B1198779) systems. nih.gov For instance, copper-hydride catalyzed asymmetric dearomatization has been successfully applied to pyridines and pyridazines, offering a direct route to enantioenriched C4-functionalized heterocycles without the need for pre-activation of the heterocycle or the nucleophile. nih.gov Adapting such methods to 4-phenylpyridazine (B1599381) precursors could yield a variety of chiral diol derivatives.
Another area of exploration involves the asymmetric functionalization of pre-existing this compound scaffolds. This could be achieved through enantioselective reactions at the nitrogen or carbon atoms of the pyridazine ring, or at the phenyl substituent. The development of chiral phase-transfer catalysts or organocatalysts for these transformations would be of significant interest.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Dearomatization | Direct access to chiral core, high enantioselectivity. nih.gov | Substrate scope, catalyst design for specific substitution patterns. |
| Chiral Auxiliary-Mediated Synthesis | Well-established, predictable stereochemical outcomes. | Additional synthetic steps for auxiliary attachment and removal. |
| Organocatalytic Functionalization | Metal-free, environmentally benign, diverse activation modes. | Catalyst loading, scalability, and substrate specificity. |
Advanced Mechanistic Investigations Utilizing Time-Resolved Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and function of this compound derivatives is crucial for their rational design. Time-resolved spectroscopy techniques offer a powerful lens through which to observe transient intermediates and elucidate complex reaction pathways. researchgate.netnih.gov
Future research could employ ultrafast laser spectroscopy to monitor the excited-state dynamics of this compound and its derivatives. acs.org This would be particularly valuable for understanding their photophysical properties, which are relevant for applications in areas such as photodynamic therapy or as optical materials. mdpi.comresearchgate.net By tracking the evolution of electronic and vibrational states on femtosecond to picosecond timescales, researchers can gain insights into processes like intersystem crossing and energy transfer.
Furthermore, time-resolved infrared (TRIR) spectroscopy could be used to probe the structural changes that occur during chemical reactions. For example, in the synthesis of pyridazine derivatives, TRIR could help to identify short-lived intermediates, providing direct evidence for proposed reaction mechanisms.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production often presents significant challenges. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgfrontiersin.orgdurham.ac.ukcam.ac.ukuc.pt
Future research will likely focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This could involve the design of microreactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.uk The integration of in-line purification and analysis techniques would further streamline the manufacturing process. uc.pt
Automated synthesis platforms, which combine robotics with flow chemistry, have the potential to accelerate the discovery and optimization of new this compound derivatives. durham.ac.uk These platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, leading to the identification of optimal synthetic routes in a fraction of the time required by traditional methods.
| Technology | Key Benefits for this compound Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability. rsc.orgfrontiersin.org |
| Microreactors | High surface-to-volume ratio, efficient heat and mass transfer. durham.ac.uk |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. durham.ac.uk |
Exploration of Self-Assembly and Supramolecular Interactions Involving this compound
The pyridazine ring, with its two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive building block for supramolecular chemistry. nih.gov The robust hydrogen-bonding potential and significant dipole moment of the pyridazine core can drive self-assembly processes, leading to the formation of well-defined nanostructures. nih.govrsc.orgnih.gov
Future research in this area could explore the self-assembly of this compound derivatives into higher-order structures such as nanochannels, liquid crystals, or functional polymers. rsc.org The introduction of various functional groups onto the phenyl ring or the pyridazine core could be used to tune the intermolecular interactions and control the morphology of the resulting assemblies. The potential applications of these self-assembled materials are vast, ranging from drug delivery to organic electronics. researchgate.net
Predictive Modeling for Structure-Reactivity Relationships in this compound Scaffolds
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly valuable for establishing correlations between molecular structure and biological activity or physical properties. nih.govresearchwithrowan.com
Future research will likely involve the development of robust QSAR models for this compound derivatives to guide the design of new therapeutic agents. asianpubs.orgresearchgate.net By analyzing the relationships between various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity, these models can help to identify the key structural features that are responsible for a desired pharmacological effect. This predictive capability can significantly reduce the time and cost associated with the discovery of new drug candidates. nih.gov Theoretical studies can also be employed to understand the tautomeric equilibria of pyridazinone systems, which can influence their reactivity and biological interactions. researchgate.netnih.gov
| Modeling Approach | Application to this compound | Expected Outcome |
| QSAR | Predicting biological activity based on molecular descriptors. asianpubs.orgresearchgate.net | Rational design of more potent and selective drug candidates. |
| QSPR | Predicting physicochemical properties (e.g., solubility, stability). | Optimization of pharmacokinetic and pharmacodynamic profiles. |
| DFT Calculations | Investigating electronic structure and reaction mechanisms. researchgate.net | Deeper understanding of reactivity and guidance for synthetic planning. |
Q & A
Q. What are the recommended synthetic strategies for 4-Phenylpyridazine-3,6-diol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyridazine derivatives often involves cyclization reactions or functionalization of pre-existing heterocycles. For example, 6-Phenyl-3(2H)-pyridazinone derivatives have been synthesized via condensation reactions using hydrazine derivatives and diketones under reflux conditions . Optimization can include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (60–100°C), and catalytic additives (e.g., acetic acid). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended to isolate the diol form .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify aromatic proton environments and hydroxyl group positions. High-resolution mass spectrometry (HR-MS) confirms molecular weight accuracy (±2 ppm). Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For hydroxyl group characterization, FT-IR (broad O-H stretch ~3200 cm⁻¹) and X-ray crystallography (if crystals are obtainable) provide definitive structural evidence .
Q. How do substituents on the phenyl ring influence the compound’s solubility and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring reduce solubility in polar solvents but enhance stability against oxidative degradation. Hydroxyl groups at the 3,6-positions increase hydrophilicity; however, intramolecular hydrogen bonding may reduce reactivity in aqueous media. Solubility profiles can be experimentally determined using shake-flask methods with solvents of varying polarity (logP measurements) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity in platelet aggregation inhibition?
- Methodological Answer : SAR studies should focus on systematic modifications:
- Phenyl substituents : Introduce halogens or methoxy groups to assess steric/electronic effects.
- Pyridazine core : Replace hydroxyl groups with methyl or acetyl to probe hydrogen bonding’s role.
Bioactivity can be tested using human platelet-rich plasma (PRP) assays, measuring inhibition of ADP-induced aggregation. Compare IC₅₀ values across derivatives and correlate with computational docking studies (e.g., AutoDock Vina ) targeting the P2Y12 receptor .
Q. What experimental approaches resolve contradictions in reported biological activities of pyridazine derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize protocols : Use identical cell models (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
- Meta-analysis : Pool data from multiple studies (e.g., antiplatelet activity in PRP vs. whole blood) and apply statistical tools (ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with knockout mouse models to isolate target-specific effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate:
- Electrostatic potential maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Transition state energies : Compare activation barriers for reactions at the 3-OH vs. 6-OH positions.
Validate predictions experimentally via kinetic studies (monitoring reaction progress with LC-MS) .
Q. What strategies mitigate challenges in synthesizing pyridazine-based heterocycles with fused triazole or thiadiazole rings?
- Methodological Answer : Fused systems (e.g., triazolo[3,4-b][1,3,4]thiadiazines) require multi-step protocols:
Cyclocondensation : React this compound with thiosemicarbazide in acidic ethanol.
Oxidative cyclization : Use iodine/CH₃COONa to form the triazole ring.
Challenges include byproduct formation; optimize via microwave-assisted synthesis (reduced reaction time) and HPLC-guided fractionation for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
